Cas no 2229685-63-4 (5,5-difluorohex-3-en-2-one)
5,5-difluorohex-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 5,5-difluorohex-3-en-2-one
- 2229685-63-4
- EN300-1944333
-
- Inchi: 1S/C6H8F2O/c1-5(9)3-4-6(2,7)8/h3-4H,1-2H3/b4-3+
- InChI Key: GTANUHUHYWSZSN-ONEGZZNKSA-N
- SMILES: FC(C)(/C=C/C(C)=O)F
Computed Properties
- Exact Mass: 134.05432120g/mol
- Monoisotopic Mass: 134.05432120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 17.1Ų
5,5-difluorohex-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1944333-0.05g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 0.05g |
$1344.0 | 2023-09-17 | ||
| Enamine | EN300-1944333-0.1g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 0.1g |
$1408.0 | 2023-09-17 | ||
| Enamine | EN300-1944333-0.25g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 0.25g |
$1472.0 | 2023-09-17 | ||
| Enamine | EN300-1944333-0.5g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 0.5g |
$1536.0 | 2023-09-17 | ||
| Enamine | EN300-1944333-1.0g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1944333-2.5g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 2.5g |
$3136.0 | 2023-09-17 | ||
| Enamine | EN300-1944333-5.0g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 5g |
$4641.0 | 2023-06-01 | ||
| Enamine | EN300-1944333-10.0g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 10g |
$6882.0 | 2023-06-01 | ||
| Enamine | EN300-1944333-1g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 1g |
$1599.0 | 2023-09-17 | ||
| Enamine | EN300-1944333-5g |
5,5-difluorohex-3-en-2-one |
2229685-63-4 | 5g |
$4641.0 | 2023-09-17 |
5,5-difluorohex-3-en-2-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 5,5-difluorohex-3-en-2-one
Comprehensive Overview of 5,5-difluorohex-3-en-2-one (CAS No. 2229685-63-4): Properties, Applications, and Industry Insights
5,5-difluorohex-3-en-2-one (CAS No. 2229685-63-4) is a fluorinated organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The presence of two fluorine atoms at the 5-position and an α,β-unsaturated ketone moiety makes this molecule a versatile building block for synthesizing complex bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for designing kinase inhibitors and antiviral agents, aligning with the growing demand for fluorinated compounds in medicinal chemistry.
The compound's physicochemical properties have been extensively studied to understand its reactivity profile. With a molecular formula of C6H6F2O, 5,5-difluorohex-3-en-2-one exhibits moderate polarity (logP ~1.8) and good solubility in common organic solvents like dichloromethane and THF. These characteristics make it particularly valuable for nucleophilic addition reactions and Michael acceptors in synthetic pathways. Recent publications highlight its utility in creating stereoselective compounds, addressing the pharmaceutical industry's need for chiral building blocks.
From an industrial perspective, the synthesis of 5,5-difluorohex-3-en-2-one typically involves fluorination of corresponding precursors using reagents like DAST or Deoxo-Fluor. Process optimization studies focus on improving atom economy and reducing byproducts, reflecting the chemical industry's shift toward green chemistry principles. Analytical characterization via GC-MS, NMR (particularly 19F NMR), and HPLC purity testing ensures batch-to-batch consistency for research applications.
The compound's stability under various conditions has been a subject of recent investigations. While 5,5-difluorohex-3-en-2-one demonstrates good thermal stability up to 150°C, proper storage in amber vials under inert atmosphere is recommended to prevent potential polymerization of the enone system. These findings address common queries from researchers regarding compound handling protocols and long-term storage solutions for sensitive intermediates.
Emerging applications in material science have expanded the utility of this compound beyond life sciences. Its incorporation into fluorinated polymers has shown promise in developing low-surface-energy coatings, relevant to anti-fouling and water-repellent materials. This aligns with current market trends toward specialty fluorochemicals for advanced material engineering, particularly in electronics and renewable energy sectors.
Regulatory aspects of 5,5-difluorohex-3-en-2-one production and handling follow standard chemical safety protocols. While not classified as hazardous under current GHS criteria, appropriate laboratory safety measures including fume hood use and PPE are advised during handling. The compound's environmental fate and biodegradation pathways are currently under study as part of broader sustainable chemistry initiatives in the fluorochemical sector.
Market analysis indicates growing demand for high-purity fluorinated building blocks like 5,5-difluorohex-3-en-2-one, driven by pharmaceutical R&D investments. Custom synthesis services now frequently include this compound in their catalogs, with technical specifications emphasizing ≥98% purity and strict heavy metal limits for drug development applications. Pricing trends reflect the specialized nature of fluorochemical production and purification processes.
Future research directions may explore the compound's potential in click chemistry applications or as a precursor for PET radiotracers, given the increasing importance of fluorine-18 labeled compounds in medical imaging. The scientific community continues to investigate novel derivatives of 5,5-difluorohex-3-en-2-one for their biological activity profiles, particularly in targeted therapies for chronic diseases.
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